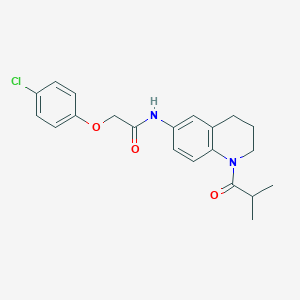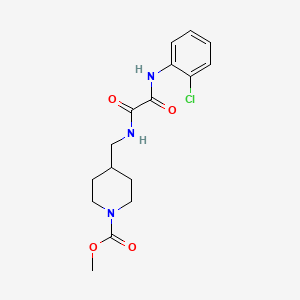![molecular formula C27H23N3O3S B2566723 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 892310-50-8](/img/no-structure.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O3S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aldose Reductase Inhibitors
2,4-Dioxo-thienopyrimidin derivatives, including structures related to the specified compound, have been synthesized and evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. These compounds demonstrated potent in vitro activity with IC50 values in the 10^-8 M range, showcasing their potential as therapeutic agents against diabetes-induced optical and neural damage. However, in vivo activity was generally less pronounced, highlighting the challenge of translating in vitro efficacy to clinical outcomes (Ogawva et al., 1993).
Heterocyclic Chemistry
Research into thieno[2,3-d]pyrimidin-4-ones demonstrates the chemical versatility and potential for generating diverse heterocyclic compounds. These substances have been synthesized through various chemical reactions, showing the broad applicability of thienopyrimidine scaffolds in medicinal chemistry and drug design. The ability to generate a wide array of derivatives allows for the exploration of new therapeutic targets and the development of novel compounds with potential biological activity (Elmuradov et al., 2011).
Radioligands for PET Imaging
The development of radioligands based on pyrimidineacetamides for positron emission tomography (PET) imaging highlights another significant application. These compounds, designed to selectively bind to the translocator protein (18 kDa), offer a tool for in vivo imaging of inflammation and tissue damage in various diseases, including neurodegenerative disorders. The ability to synthesize these compounds efficiently and with high specificity underlines the therapeutic and diagnostic potential of pyrimidineacetamides in medical research (Dollé et al., 2008).
Antimicrobial Activity
Some derivatives of thienopyrimidines exhibit notable antimicrobial properties, underscoring their potential in addressing bacterial and fungal infections. The synthesis of novel heterocyclic compounds based on thienopyrimidine scaffolds and their subsequent evaluation against various microbial strains reveal a promising avenue for the development of new antimicrobial agents. This research demonstrates the structural versatility of thienopyrimidines and their capacity to serve as a basis for designing drugs with targeted antimicrobial activity (Nunna et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3,4-dimethylphenyl)glycine methyl ester followed by deprotection of the methyl ester to yield the target compound.", "Starting Materials": [ "3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(3,4-dimethylphenyl)glycine methyl ester" ], "Reaction": [ "Step 1: Condensation of 3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-(3,4-dimethylphenyl)glycine methyl ester in the presence of a coupling agent such as EDCI or HATU and a base such as DIPEA or TEA to yield the corresponding amide intermediate.", "Step 2: Deprotection of the methyl ester using a strong base such as LiOH or NaOH in a polar solvent such as methanol or ethanol to yield the target compound." ] } | |
Numéro CAS |
892310-50-8 |
Nom du produit |
2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide |
Formule moléculaire |
C27H23N3O3S |
Poids moléculaire |
469.56 |
Nom IUPAC |
2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O3S/c1-17-12-13-20(14-18(17)2)28-23(31)16-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31) |
Clé InChI |
ZCMWXYRXRNDLDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4-tert-butylphenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2566651.png)
![(Z)-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2566654.png)

![2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2566656.png)


![(2S)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2566659.png)
![Tert-butyl 4a-(aminomethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2566660.png)
![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2566661.png)
